![molecular formula C20H19ClN4O2 B2641798 2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396759-24-2](/img/structure/B2641798.png)
2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
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Overview
Description
Scientific Research Applications
Genotoxicity and Obesity Treatment
Research on a related compound, a 5-HT2C agonist, has shown promise for the treatment of obesity due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential was explored due to metabolism-induced mutations, highlighting the importance of understanding metabolic activation pathways in drug development (Kalgutkar et al., 2007).
Antimicrobial and Antifungal Activities
A series of new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Hassan, 2013).
Antitubercular Agents
Compounds with a furan nucleus incorporated into pyrazoline structures have been studied for their antibacterial, antifungal, and antitubercular activities. This research indicates the potential for designing novel antitubercular agents based on the modification of pyrazoline derivatives (Bhoot et al., 2011).
Molecular Docking Studies
Molecular docking studies have been conducted on compounds with pyrazole carboxamide derivatives, including piperazine moieties. These studies aim to understand the interaction between these compounds and biological targets, which is crucial for drug design and discovery processes (Gan et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-17-6-2-1-5-15(17)13-19(26)23-9-11-24(12-10-23)20(27)16-14-22-25-8-4-3-7-18(16)25/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWAAPFYVQBUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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